molecular formula C20H18FN3O3S B2459528 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide CAS No. 681267-42-5

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide

Cat. No. B2459528
M. Wt: 399.44
InChI Key: IJQRXTUQYARYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thieno ring, which is a sulfur-containing heterocycle . The presence of multiple functional groups suggests that this compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule and how they are connected.


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the pyrazole ring is known to participate in a variety of chemical reactions . The compound could also undergo reactions at the carbonyl group or the fluorine atom.

Scientific Research Applications

Antipsychotic Potential and Behavioral Studies

Research on related compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown potential antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, unlike clinically available antipsychotic agents. These findings suggest the possibility of developing new therapeutic agents with fewer side effects for psychiatric disorders (Wise et al., 1987).

Anticancer Activity

Compounds with structural similarities have been investigated for their anticancer properties. For example, fluoro-substituted benzopyrans and their derivatives have shown promising anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the potential for the development of new anticancer agents (Hammam et al., 2005).

Photophysical and Chemosensor Applications

The investigation into pyrazoline derivatives for their photophysical properties and application as fluorescent chemosensors for metal ions, such as Fe3+, demonstrates the utility of such compounds in chemical sensing and environmental monitoring. This suggests a potential research avenue for the exploration of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide in similar applications (Khan, 2020).

Inflammatory, Analgesic, and Antipyretic Activities

Research on 4H-thieno[3,4-c]pyrazole derivatives has revealed significant analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities, suggesting the potential for compounds with similar structures to be developed into new therapeutic agents for treating pain, inflammation, and fever (Menozzi et al., 1992).

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-12-7-8-14(9-13(12)2)24-19(16-10-28(26,27)11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQRXTUQYARYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide

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